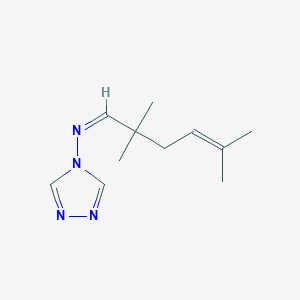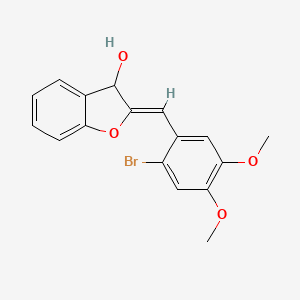![molecular formula C22H27N5 B5500673 1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a useful research compound. Its molecular formula is C22H27N5 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.22664588 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The chemical compound 1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane and related derivatives have been the focus of various synthetic and characterization studies. Research has explored their synthesis, reactions, and potential antiviral activities. For instance, Attaby et al. (2006) synthesized a series of heterocyclic compounds, including pyrazolo and triazine derivatives, evaluating their cytotoxicity and antiviral activities against HSV1 and HAV-MBB. This study showcases the compound's relevance in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006). Additionally, Reisinger and Wentrup (1996) investigated the photolysis of azido- or tetrazolo-pyridines to obtain stable 1H- and 5H-1,3-diazepines, indicating a method for producing various diazepine derivatives under specific conditions (Reisinger & Wentrup, 1996).
Structural Studies
In structural studies, Núñez Alonso et al. (2020) conducted regiospecific synthesis and structural analyses of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, comparing them with 1,3-dihydro-2H-benzo[b][1,4]diazepin-2-ones. Their research provided insights into the chemical shifts and structural effects of these compounds, contributing to the field of medicinal chemistry and drug design (Núñez Alonso et al., 2020).
Antiviral Activities
Further studies by Attaby et al. (2007) extended the synthesis and characterization of pyrazolo and triazine derivatives, evaluating their cytotoxicity and antiviral activities. This research underscores the compound's potential in developing new therapeutic agents against viral infections (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Catalytic and Synthetic Applications
Sankaralingam et al. (2017) explored novel nickel(II) complexes of sterically modified linear N4 ligands, including 1,4-diazepane derivatives. Their work focused on the effect of ligand stereoelectronic factors and solvent coordination on nickel(II) spin-state and catalytic activity, particularly in alkane hydroxylation, indicating the compound's significance in catalysis and synthetic chemistry (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-18-15-21(9-10-23-18)27-12-6-11-26(13-14-27)17-20-16-25(2)24-22(20)19-7-4-3-5-8-19/h3-5,7-10,15-16H,6,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUXSORWVZXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CN(N=C3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)
![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)
![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5500621.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5500660.png)
![(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5500667.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide](/img/structure/B5500671.png)
![(3S,4S)-4-(dimethylamino)-1-(2-pyridin-3-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B5500680.png)
